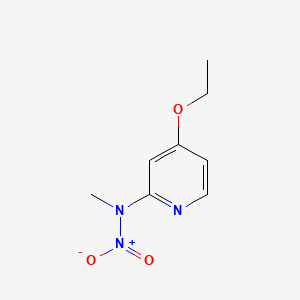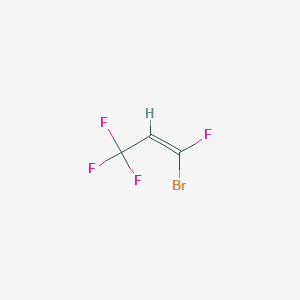
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene is an organofluorine compound characterized by the presence of bromine and fluorine atoms attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene typically involves the halogenation of tetrafluoropropene. One common method is the addition of bromine to tetrafluoropropene under controlled conditions to ensure the formation of the desired (Z)-isomer. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, leading to the formation of different derivatives.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with various electrophiles, such as hydrogen halides or halogens.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form tetrafluoropropene.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Cl2, Br2) are used under controlled temperatures.
Elimination Reactions: Strong bases, such as potassium tert-butoxide, are used under elevated temperatures.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives of tetrafluoropropene.
Addition Reactions: Products include halogenated derivatives of tetrafluoropropene.
Elimination Reactions: The major product is tetrafluoropropene.
Aplicaciones Científicas De Investigación
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound can be used in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty materials, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism by which (Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile, leading to the formation of a new bond. In addition reactions, the double bond in the propene backbone reacts with an electrophile, resulting in the addition of new atoms or groups to the molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-bromo-3,3,3-tetrafluoropropane: Similar in structure but lacks the double bond.
1,1,1,3-tetrafluoroprop-2-ene: Similar in structure but has different halogenation patterns.
1-chloro-1,3,3,3-tetrafluoroprop-1-ene: Similar in structure but contains chlorine instead of bromine.
Uniqueness
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties
Propiedades
Fórmula molecular |
C3HBrF4 |
|---|---|
Peso molecular |
192.94 g/mol |
Nombre IUPAC |
(Z)-1-bromo-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3HBrF4/c4-2(5)1-3(6,7)8/h1H/b2-1+ |
Clave InChI |
FVPSNVVHINDDKH-OWOJBTEDSA-N |
SMILES isomérico |
C(=C(/F)\Br)\C(F)(F)F |
SMILES canónico |
C(=C(F)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[16,26-bis(4-carboxyphenyl)-7,17,27-tris[4-(3,7-dimethyloctyl)phenyl]-6-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1,3,5(42),6,8(41),9,11,13,15(36),16,18(35),19,21,23,25(30),26,28,31,33,37,39,43,45,47-tetracosaenyl]benzoic acid](/img/structure/B13835570.png)




![2-(2-Chloro-3-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]-1-cyclopenten-1-YL)-3-ethyl-1,3-benzothiazol-3-ium perchlorate](/img/structure/B13835596.png)
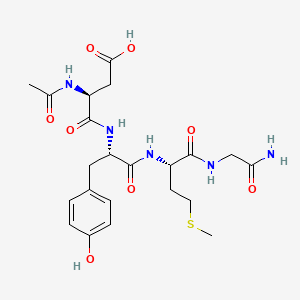
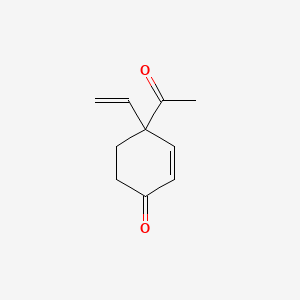
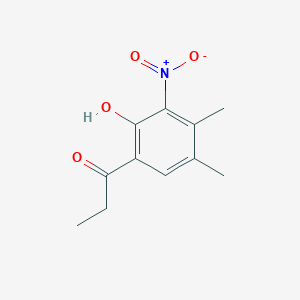
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)

![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
